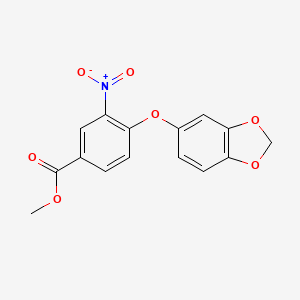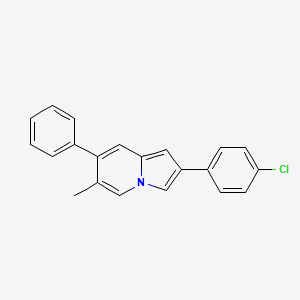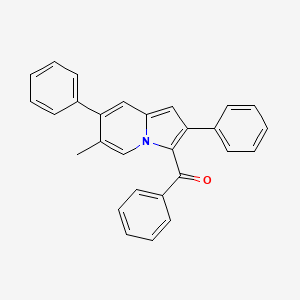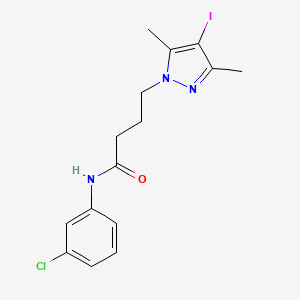![molecular formula C16H15ClO3 B4330852 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330852.png)
1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone
Descripción general
Descripción
1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone, also known as CBO-ME, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the family of aryl ketones and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone involves the inhibition of various enzymes and signaling pathways that are involved in the development of inflammation and cancer. It has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. These molecules play a crucial role in the inflammatory response and are overproduced in various diseases such as arthritis and cancer. 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone has also been found to inhibit the activity of NF-kB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. In addition, 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These cytokines play a crucial role in the development of inflammation and are overproduced in various diseases such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for the selective inhibition of these targets without affecting other cellular processes. In addition, 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone has been found to exhibit low toxicity and high solubility, making it a suitable candidate for in vivo studies. However, one of the limitations of using 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone is its relatively low potency compared to other compounds with similar therapeutic applications. This may limit its effectiveness in certain diseases and require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone has been found to exhibit neuroprotective properties and may have the potential to slow down or prevent the progression of these diseases. Another area of interest is its potential use in combination therapy with other compounds to enhance its therapeutic effects. Finally, the development of more potent analogs of 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone may lead to the discovery of more effective treatments for various diseases.
Aplicaciones Científicas De Investigación
1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. In addition, 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethanone has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Propiedades
IUPAC Name |
1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11(18)12-7-8-15(16(9-12)19-2)20-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTLFABRKBQFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethanone, 1-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(2-furylmethyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330810.png)
![7-(1-adamantyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4330815.png)
![7-(1-adamantyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4330819.png)
![1-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330841.png)
![1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330844.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330855.png)
![1-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330857.png)
![2-amino-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4330860.png)
![7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4330867.png)

